1-Pyridin-2-ylbenzotriazole

Description

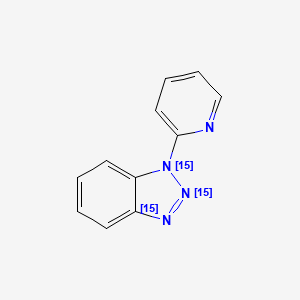

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H/i13+1,14+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWBWUGSSFRASR-UIDJNKKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[15N]=[15N][15N]2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Pyridin 2 Ylbenzotriazole and Its Derivatives

Established Synthetic Pathways to 1-Pyridin-2-ylbenzotriazole

The formation of the core this compound structure is primarily achieved through well-established reaction mechanisms, with aromatic nucleophilic substitution being the most prominent and effective method.

Aromatic Nucleophilic Substitution Approaches

The most widely reported and reliable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. rsc.org This pathway leverages the electron-deficient nature of the pyridine (B92270) ring, which makes it susceptible to attack by nucleophiles. vapourtec.com The reaction typically involves the coupling of a benzotriazole (B28993) salt with an activated pyridine derivative, usually a 2-halopyridine.

The general mechanism proceeds via a two-step addition-elimination sequence. pressbooks.pub First, the benzotriazolide anion, acting as the nucleophile, attacks the carbon atom bearing the leaving group (typically a halide) on the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex. vapourtec.com In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. pressbooks.pub

Methods reported by Katritzky and co-workers have established a foundational procedure for this synthesis. rsc.org In this approach, benzotriazole is deprotonated by a base to form the nucleophilic benzotriazolide anion, which then reacts with 2-chloropyridine (B119429). The presence of electron-withdrawing groups on the aromatic ring generally facilitates SNAr reactions by stabilizing the anionic intermediate. vapourtec.compressbooks.pub The pyridine ring itself is inherently electron-deficient, activating it for this type of substitution, particularly at the ortho and para positions relative to the nitrogen atom. youtube.com

Condensation Reactions for Formation of the Core Scaffold

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, ammonia, or acetic acid, represent another major class of organic reactions. labxchange.orgebsco.comlibretexts.org These reactions are fundamental to the synthesis of many complex molecules and polymers, including polyamides and polyesters. libretexts.org In heterocyclic chemistry, condensation reactions are frequently used to construct rings. For example, the reaction of 2-aminothiophenols with carbonyl compounds to produce benzothiazoles is a well-known condensation-cyclization process. mdpi.com

However, for the direct synthesis of the N-aryl bond in this compound, condensation reactions are not as commonly documented as nucleophilic substitution pathways. The formation of the bond between the pyridine and benzotriazole rings typically relies on the displacement of a good leaving group from the pyridine ring, a process well-suited for SNAr conditions rather than a typical condensation mechanism.

Functionalization and Derivatization Strategies of this compound

The modification of the this compound scaffold is crucial for tuning its chemical and physical properties, such as its coordination behavior and luminescence. rsc.org Strategies include modifying the benzotriazole portion, replacing the pyridine with other heterocycles, or directly functionalizing the pyridine ring.

N-Functionalization of the Benzotriazole Moiety

A key strategy for creating derivatives is to use a substituted benzotriazole as the starting nucleophile. By introducing functional groups onto the benzene (B151609) ring of benzotriazole prior to the coupling reaction, a wide array of derivatives can be synthesized. This pre-functionalization approach allows for the incorporation of various substituents (e.g., alkyl, alkoxy, nitro groups) at specific positions of the benzotriazole moiety. The subsequent nucleophilic substitution reaction with a 2-halopyridine proceeds as previously described, yielding a library of this compound derivatives with tailored electronic and steric properties. This method is generally more straightforward than attempting to functionalize the benzotriazole ring after the core scaffold has been assembled.

Introduction of Diverse Aromatic N-Donor Heterocycles

The synthetic strategy used for this compound can be extended to create a family of related ligands by replacing the pyridine ring with other electron-deficient N-donor heterocycles. rsc.org This is achieved by reacting benzotriazole with other chloro-substituted heteroaromatics, such as pyrimidines and triazines, via the same aromatic nucleophilic substitution mechanism. rsc.org

For example, 1-(Pyrimidin-2-yl)benzotriazole (pym-btz) is synthesized by reacting benzotriazole with 2-chloropyrimidine. rsc.org Similarly, reacting benzotriazole with substituted 2-chloro-1,3,5-triazines yields triazinyl-benzotriazole derivatives like 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzotriazole (trzOMe-btz). rsc.org These compounds are of interest in coordination chemistry, where they have been used to prepare luminescent copper(I) complexes. rsc.org

| Heteroaryl Halide | Product | Acronym | Reaction Conditions |

|---|---|---|---|

| 2-Chloropyridine | 1-(Pyridin-2-yl)benzotriazole | py-btz | Reaction with benzotriazole, often under basic conditions. |

| 2-Chloropyrimidine | 1-(Pyrimidin-2-yl)benzotriazole | pym-btz | |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzotriazole | trzOMe-btz |

Pyridine Ring Modification via C-H Bond Functionalization

Directly modifying the pyridine ring of this compound via C-H bond functionalization is a modern and powerful strategy for creating complex derivatives from the simple parent molecule. The functionalization of pyridine rings is a challenging area of synthesis due to the ring's electron-deficient nature, which deactivates it towards traditional electrophilic substitution. beilstein-journals.orgrsc.org However, significant progress has been made in transition-metal-catalyzed C-H activation. beilstein-journals.org

For this compound, the benzotriazolyl group attached to the C2 position influences the regioselectivity of further functionalization. C-H functionalization reactions, such as alkylation or arylation, could potentially be directed to the remaining positions on the pyridine ring (C3, C4, C5, C6). Strategies often employ directing groups or specialized catalysts to achieve selectivity. researchgate.net While electrophilic substitution is difficult, metal-catalyzed processes, including palladium-catalyzed cross-coupling reactions, could be used to introduce new carbon-carbon or carbon-heteroatom bonds at specific sites, provided a suitable C-H activation protocol is developed for this specific substrate. beilstein-journals.org

| Reaction Type | General Reagents/Catalyst | Potential Target Position(s) | Reference (General Method) |

|---|---|---|---|

| Ortho-Arylation | Aryl halides, Palladium (Pd) catalyst | C3 or C6 | beilstein-journals.org |

| Ortho-Alkylation | Alkenes, Rhodium (Rh) or Rare-earth metal catalyst | C3 or C6 | beilstein-journals.org |

| Remote C4-Functionalization | Organosodium bases, then electrophile or cross-coupling | C4 | nih.govchemrxiv.org |

| Photochemical Functionalization | Radical precursors, photoredox catalyst | Various | nih.gov |

Mechanistic Investigations of this compound Formation Pathways

The formation of the C-N bond between the pyridine and benzotriazole rings to yield this compound can be achieved through several synthetic routes, each proceeding via distinct mechanistic pathways. The two principal mechanisms are Nucleophilic Aromatic Substitution (SNAr) and copper-catalyzed Ullmann-type coupling. Other potential but less common routes include aryne-mediated reactions and palladium-catalyzed N-arylation. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr pathway is a fundamental mechanism for the synthesis of this compound, typically involving the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) with the benzotriazolide anion. This mechanism is particularly effective due to the electron-deficient nature of the pyridine ring.

The reaction proceeds in a two-step addition-elimination sequence:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the benzotriazolide anion (formed by deprotonating 1H-benzotriazole with a base) on the C-2 position of the 2-halopyridine. This position is electronically activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nptel.ac.inthermofishersci.in The negative charge is delocalized over the pyridine ring, including onto the electronegative nitrogen atom, which stabilizes the intermediate. thermofishersci.in

Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the halide ion (e.g., Cl⁻ or F⁻). This step is typically fast.

The reactivity of the 2-halopyridine is significantly influenced by the nature of the halogen. For SNAr reactions, the rate-determining step is usually the initial nucleophilic attack. Consequently, the reaction rate often follows the order F > Cl > Br > I, as the more electronegative fluorine atom polarizes the C-F bond most effectively, making the carbon atom more electrophilic. For instance, 2-chloropyridine is reported to be vastly more reactive than chlorobenzene (B131634) towards nucleophilic substitution by methoxide, a result of the stabilization provided by the ring nitrogen. thermofishersci.in Similarly, 2-fluoropyridine (B1216828) generally gives better yields in SNAr reactions with amines compared to 2-chloropyridine. researchgate.net

Table 1: Key Features of the SNAr Mechanism for this compound Formation

| Feature | Description |

|---|---|

| Reactants | 2-Halopyridine (especially 2-fluoro- or 2-chloropyridine) and 1H-benzotriazole. |

| Key Reagent | A base (e.g., K₂CO₃, NaH) to deprotonate benzotriazole, forming the nucleophilic benzotriazolide anion. |

| Key Intermediate | Meisenheimer complex, a resonance-stabilized anionic σ-adduct. thermofishersci.in |

| Driving Force | The electron-withdrawing nature of the pyridine nitrogen atom, which activates the ring for nucleophilic attack. thermofishersci.invulcanchem.com |

| Rate-Determining Step | Typically the initial nucleophilic addition to form the Meisenheimer complex. nptel.ac.in |

Copper-Catalyzed Ullmann-Type Coupling Mechanism

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is another widely used method for synthesizing N-aryl compounds, including this compound. This reaction typically couples 1H-benzotriazole with a 2-halopyridine, most commonly 2-bromopyridine, in the presence of a copper catalyst and a base. nih.gov While extensively studied, the precise mechanism of the Ullmann N-arylation is complex and can vary depending on the specific ligands, copper source, and reaction conditions.

A generally accepted catalytic cycle involves Cu(I) as the active species and is proposed to proceed as follows:

Formation of a Copper-Amide Complex: The Cu(I) catalyst reacts with the deprotonated benzotriazole (formed by the base) to generate a copper(I)-benzotriazolide intermediate.

Oxidative Addition: The 2-halopyridine undergoes oxidative addition to the Cu(I) complex. This step is often considered the rate-limiting step and results in a transient Cu(III) intermediate. mdpi.comorganic-chemistry.org

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the final C-N bond of the this compound product and regenerate the active Cu(I) catalyst, thus completing the catalytic cycle. mdpi.comorganic-chemistry.org

However, the existence of a stable Cu(III) intermediate is debated, and several alternative mechanistic pathways have been proposed. rug.nlwikipedia.org These include:

σ-Bond Metathesis: A concerted mechanism that avoids a formal change in the copper oxidation state. rug.nlwikipedia.org

Single Electron Transfer (SET): A radical pathway involving the formation of an aryl halide radical anion. rug.nl

π-Complexation: The Cu(I) complex first coordinates to the π-system of the aryl halide, which facilitates the subsequent nucleophilic substitution. rug.nl

The choice of ligand, base, and solvent is critical in modern Ullmann reactions, as these factors can significantly lower the traditionally harsh reaction temperatures and improve yields and selectivity. mdpi.com

Table 2: Proposed Mechanistic Steps in Ullmann-Type N-Arylation

| Proposed Pathway | Key Steps |

|---|---|

| Cu(I)/Cu(III) Cycle | 1. Formation of Cu(I)-benzotriazolide complex. 2. Oxidative addition of 2-halopyridine to form a Cu(III) intermediate. 3. Reductive elimination to yield the product and regenerate Cu(I). mdpi.com |

| σ-Bond Metathesis | Concerted bond cleavage and formation via a four-centered transition state, maintaining the Cu(I) oxidation state. rug.nl |

| Radical Pathways (SET/IAT) | Single electron transfer (SET) from the copper complex to the aryl halide, or Iodine Atom Transfer (IAT), generating an aryl radical. rug.nl |

| π-Complexation | Coordination of the Cu(I) species to the π-electrons of the pyridine ring, activating the C-X bond for nucleophilic attack. rug.nl |

Other Potential Formation Pathways

While SNAr and Ullmann reactions are the most established methods, other modern synthetic strategies could potentially lead to this compound, though their application for this specific compound is less documented.

Aryne-Mediated Synthesis: This method involves the generation of a highly reactive benzyne (B1209423) intermediate, which can then undergo a [3+2] cycloaddition with an appropriate pyridine-containing azide, or conversely, a pyridyne intermediate reacting with an azide. More relevant to the target compound is the nucleophilic addition of benzotriazole to a pyridyne intermediate, generated from a suitable precursor like an ortho-silylpyridyl triflate. osti.gov The reaction of benzotriazole with arynes is known to produce a mixture of N-1 and N-2 substituted isomers. osti.gov

Palladium-Catalyzed N-Arylation: Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The palladium-catalyzed coupling of benzotriazole with a 2-halopyridine could, in principle, yield the desired product. However, controlling the regioselectivity can be challenging. While highly N-2 selective arylations of simple 1,2,3-triazoles have been achieved with specific palladium-phosphine ligand systems, the reaction of benzotriazole itself often results in a mixture of N-1 and N-2 isomers. nih.gov

Coordination Chemistry of 1 Pyridin 2 Ylbenzotriazole As a Ligand

Ligand Design Principles and Coordination Modes of 1-Pyridin-2-ylbenzotriazole

The structure of this compound, featuring a pyridine (B92270) ring linked to a benzotriazole (B28993) moiety, underpins its specific coordination behavior. This design allows it to act as an effective chelating agent for various metal ions.

Bidentate N-Donor Ligand Characteristics of this compound

This compound (py-btz) functions as a classic bidentate N-donor ligand. units.itrsc.org It coordinates to a metal center through two nitrogen atoms: one from the pyridine ring and one from the adjacent triazole ring. This dual-point attachment classifies it as a chelating ligand, which can form a stable ring structure with a central metal ion. units.itrsc.orglibretexts.org The presence of lone pairs on these nitrogen atoms allows for the formation of coordinate bonds with the metal. libretexts.org In complexes, py-btz behaves as a chelate N-donor, a characteristic confirmed through single-crystal X-ray diffraction studies of its copper(I) complexes. rsc.org

Chelation Effects and Bite Angle Considerations in Metal Complexes

When this compound binds to a metal ion, it forms a five-membered chelate ring, a common feature for ligands of this type. This chelation enhances the stability of the resulting metal complex compared to coordination with analogous monodentate ligands, an observation known as the chelate effect. libretexts.org

The "bite angle" is a critical geometric parameter in chelate complexes, defined as the angle formed between the two donor atoms and the central metal ion (N-M-N). taylorandfrancis.comwikipedia.org This angle is influenced by the structure of the ligand backbone, the size of the metal ion, and steric interactions within the complex. taylorandfrancis.comnih.gov For ligands that form five-membered rings, such as 2,2'-bipyridine (B1663995), bite angles are typically around 80-85 degrees. libretexts.orglibretexts.org While specific values for py-btz complexes require detailed crystallographic analysis, the geometry of the ligand suggests the formation of a similarly constrained five-membered ring, which dictates the preferred coordination geometry around the metal center. wikipedia.org The rigidity and specific bite angle imposed by the ligand can significantly influence the properties and reactivity of the metal complex. libretexts.orgwikipedia.org

Comparison with Related Azole and Pyridine-Based Ligands (e.g., benzimidazole, indazole, 2,2'-bipyridine)

The coordination properties of this compound can be understood by comparing it with other well-known N-donor ligands.

2,2'-Bipyridine (bipy): As one of the most widely used bidentate ligands, 2,2'-bipyridine serves as a benchmark. researchgate.netwikipedia.org Like py-btz, it forms a stable, five-membered chelate ring with metal ions through its two nitrogen atoms. wikipedia.org However, the electronic properties differ. The benzotriazole moiety in py-btz introduces a different electronic environment compared to the second pyridine ring in bipy. Azoles like benzotriazole are known to be effective building blocks for luminescent compounds, potentially imparting different photophysical properties to their complexes than those of bipy. units.itrsc.org

Benzimidazole-based Ligands: Ligands such as 2-(pyridin-2-yl)-1H-benzimidazole (PBIm) are structurally very similar to py-btz, featuring a pyridine ring attached to a bicyclic azole. rsc.org Both act as bidentate N,N chelators. The primary difference lies in the nature of the azole ring (benzotriazole vs. benzimidazole). This variation can modulate the electronic properties (π-acceptor/donor strength) and steric bulk of the ligand, which in turn affects the stability and reactivity of the metal complexes. rsc.orgacs.orgmdpi.com For instance, tris(2-benzimidazolylmethyl)amines have been identified as superior accelerating ligands for certain copper(I)-catalyzed reactions. nih.gov

Synthesis and Characterization of Metal Complexes Featuring this compound

The synthesis of this compound itself can be achieved through methods such as the aromatic nucleophilic substitution of a C-bonded halide (e.g., 2-chloropyridine) by benzotriazole. rsc.org This ligand is then used to create a variety of metal complexes.

Transition Metal Complexes: Focus on Copper(I) Systems

This compound has been successfully used to synthesize luminescent heteroleptic copper(I) complexes. units.itrsc.org These complexes typically incorporate both the bidentate N-donor py-btz ligand and P-donor phosphine (B1218219) ligands in the copper(I) coordination sphere. units.it

The synthesis involves the reaction of a copper(I) source with the py-btz ligand and various phosphines, such as triphenylphosphine (B44618) (PPh₃) or bidentate phosphines like bis[(2-diphenylphosphino)phenyl] ether (DPEphos). units.itrsc.org The resulting products are often cationic complexes with a counter-ion like tetrafluoroborate (B81430) ([BF₄]⁻). units.it

Characterization through single-crystal X-ray diffraction has provided detailed structural information. For example, in the complex [Cu(py-btz)(PPh₃)₂][BF₄], the py-btz ligand acts as a chelate N-donor, and the coordination sphere is completed by two PPh₃ ligands. rsc.org The choice of phosphine ligand significantly influences the geometry and bond parameters of the complex. rsc.org

| Complex | Parameter | Value |

|---|---|---|

| [Cu(py-btz)(PPh₃)₂]⁺ (Complex 1a) | Cu–P Bond Lengths (Å) | 2.2619(7), 2.2741(7) |

| Cu–N Bond Lengths (Å) | 2.100(2), 2.115(2) | |

| P–Cu–P Angle (°) | 122.36(3) | |

| N–Cu–N Bite Angle (°) | 78.10(8) |

These copper(I) complexes exhibit interesting photophysical properties, with emissions ranging from bright yellow to reddish-orange upon excitation. units.it The absorption and emission features are generally attributed to metal-to-ligand charge transfer (MLCT) transitions. rsc.org The luminescence lifetimes and quantum yields are highly dependent on the specific combination of N-donor and P-donor ligands in the complex. units.itrsc.org

Exploration of Other Metal Ion Coordination with this compound

Beyond copper, this compound has been shown to coordinate with other transition metals, such as iron(II). researchgate.net A novel mononuclear iron(II) complex, [Fe(L)₃(NCS)₂]L (where L = this compound), has been synthesized and characterized. researchgate.net

This complex displays particularly interesting structural features. X-ray crystallography at 100 K revealed a pseudo-octahedral geometry around the iron center. researchgate.net Notably, the three ligands adopt two different coordination modes within the same structure: one ligand is chelating in a bidentate fashion, while the other two are coordinated as monodentate ligands through their benzotriazole units. researchgate.net The thiocyanate (B1210189) (NCS⁻) co-ligands are positioned cis to each other. researchgate.net

| Bond | Bond Length (Å) | Description |

|---|---|---|

| Fe-N(Chelating Ligand) | 2.120(3) | Bidentate Coordination |

| Fe-N(Chelating Ligand) | 2.025(3) | |

| Fe-N(Monodentate Ligand 1) | 2.011(4) | Monodentate Coordination |

| Fe-N(Monodentate Ligand 2) | 2.022(4) | |

| Fe-N(NCS 1) | 2.073(4) | Co-ligand Coordination |

| Fe-N(NCS 2) | 2.083(4) |

The Fe-N bond lengths, ranging from 2.011(4) to 2.120(3) Å, indicated that the complex was in a high-spin state at 100 K. researchgate.net However, magnetic susceptibility measurements showed that the complex undergoes a spin-crossover from a high-spin to a low-spin state at a transition temperature (T½) of around 94 K. researchgate.net This demonstrates the ligand's ability to support interesting magnetic phenomena in its complexes. The coordination chemistry of py-btz with other metal ions like Co(II), Ni(II), and Zn(II) is also plausible, given the extensive work on similar pyridine-azole ligands with these metals.

Influence of Ancillary Ligands (e.g., phosphines) on Complex Formation and Geometry

The formation and geometry of metal complexes containing this compound are significantly influenced by the presence of ancillary, or supporting, ligands. Phosphine ligands, in particular, play a crucial role in tuning the electronic and steric properties of the resulting complexes. numberanalytics.com The nature of the phosphine ligand, characterized by its cone angle and electronic properties (σ-donation and π-acceptance), can dictate the coordination number, geometry, and stability of the complex. numberanalytics.comlibretexts.org

Furthermore, the electronic properties of phosphine ligands, which are dependent on the substituents on the phosphorus atom, can modulate the reactivity of the metal center. numberanalytics.com Electron-donating phosphines can increase the electron density on the metal, which can, in turn, affect the binding of this compound and other ligands. Conversely, electron-withdrawing phosphines can decrease the electron density at the metal center. mdpi.com The interplay between the steric and electronic effects of ancillary phosphine ligands and the coordinating properties of this compound allows for the fine-tuning of the resulting complex's structure and potential catalytic activity. numberanalytics.com

| Ancillary Ligand Type | Influence on Complex Properties | Example |

| Monodentate Phosphines (e.g., PPh₃, PMe₃) | Tune electronic and steric environment, affect stability and reactivity. numberanalytics.comlibretexts.org | [RuCl₂(PPh₃)₂(this compound)] |

| Bidentate Phosphines (e.g., dppe) | Enforce specific coordination geometries via chelation, enhance stability. numberanalytics.comunityfvg.it | [M(dppe)(this compound)]ⁿ⁺ |

| Electron-rich Phosphines | Increase electron density on the metal center. | P(t-Bu)₃ |

| Electron-poor Phosphines | Decrease electron density on the metal center. mdpi.com | P(C₆F₅)₃ |

Spectroscopic and Structural Elucidation of this compound Metal Complexes

Advanced Spectroscopic Techniques for Ligand-Metal Interaction Analysis

A variety of advanced spectroscopic techniques are employed to analyze the interaction between this compound and metal centers. These methods provide detailed information about the electronic structure, bonding, and coordination environment of the resulting complexes. espublisher.comsolubilityofthings.com

Infrared (IR) Spectroscopy is a fundamental tool for probing the coordination of this compound. researchgate.net Changes in the vibrational frequencies of the pyridine and benzotriazole rings upon coordination to a metal ion can confirm the ligand's binding. kpi.ua For instance, a shift in the C=N stretching frequency of the pyridine ring is indicative of its coordination to the metal center. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex. solubilityofthings.com The absorption bands in the UV-Vis spectrum can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, offering information about the electronic structure and the nature of the metal-ligand bond. analis.com.myuni-konstanz.de

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is crucial for determining the structure of diamagnetic complexes in solution. solubilityofthings.com Chemical shift changes in the protons and carbons of this compound upon complexation provide information about the coordination mode and the electronic environment of the ligand. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy is used to study paramagnetic complexes, providing information about the oxidation state and coordination environment of the metal ion. ethz.ch

Mass Spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. researchgate.net

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, changes in vibrational frequencies. researchgate.netkpi.ua |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (LMCT, MLCT, d-d), electronic structure. solubilityofthings.comanalis.com.my |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution structure of diamagnetic complexes, ligand coordination mode. solubilityofthings.comresearchgate.net |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Information on paramagnetic species, metal oxidation state, and coordination. ethz.ch |

| Mass Spectrometry (e.g., ESI-MS) | Confirmation of complex composition and stoichiometry. researchgate.net |

Single-Crystal X-Ray Diffraction for Molecular Architecture Determination

The process involves irradiating a single crystal of the complex with X-rays and analyzing the resulting diffraction pattern. ub.edu This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined. creative-biostructure.com

For complexes of this compound, SC-XRD can unequivocally establish:

The coordination mode of the ligand (e.g., monodentate, bidentate).

The coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral). scirp.org

The precise bond lengths and angles between the metal, the this compound ligand, and any ancillary ligands. scirp.org

The presence of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the crystal packing. nih.gov

For example, SC-XRD studies have been used to characterize the structures of various metal complexes, revealing details about the coordination sphere and the influence of different ligands on the molecular architecture. unityfvg.itscirp.org

| Structural Parameter | Information Provided by SC-XRD |

| Coordination Mode | How the this compound ligand binds to the metal. |

| Coordination Geometry | The spatial arrangement of ligands around the metal center (e.g., octahedral, tetrahedral). scirp.org |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. scirp.org |

| Intermolecular Interactions | Identification of non-covalent interactions influencing crystal packing. nih.gov |

Electrochemical Probing of Redox Behavior in Complexes

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of this compound metal complexes. iieta.orgbiointerfaceresearch.com CV provides information about the oxidation and reduction potentials of the complex, the stability of different oxidation states, and the reversibility of the redox processes. analis.com.my

The redox behavior of these complexes is often influenced by the nature of the metal, the this compound ligand, and any ancillary ligands present. uni-konstanz.dersc.org The introduction of redox-active ligands can lead to novel electrochemical behavior, where the ligand itself can act as an electron reservoir. rsc.orgmdpi.com

In a typical CV experiment, the potential applied to a solution of the complex is swept, and the resulting current is measured. The resulting voltammogram can reveal:

Redox Potentials (E½): The potentials at which the complex undergoes oxidation or reduction. researchgate.net These values provide insight into the ease with which electrons can be removed from or added to the complex.

Reversibility: Whether the redox process is chemically reversible or irreversible. Reversible processes indicate that the complex can be cycled between different oxidation states without decomposition. analis.com.my

Number of Electrons Transferred: The number of electrons involved in each redox step can often be determined from the peak separation in the voltammogram. analis.com.my

Studies on related metal complexes have shown that the redox potentials can be tuned by modifying the ligand structure. uni-konstanz.demdpi.com For instance, the electron-donating or electron-withdrawing nature of substituents on the ligands can shift the redox potentials to more negative or positive values, respectively. abechem.com

| Electrochemical Parameter | Significance |

| Redox Potential (E½) | Energy required for oxidation or reduction of the complex. researchgate.net |

| Reversibility | Stability of the complex in different oxidation states. analis.com.my |

| Peak Current | Related to the concentration of the electroactive species and the diffusion coefficient. |

| Peak Separation (for reversible processes) | Indicates the number of electrons transferred in the redox event. analis.com.my |

Computational and Theoretical Studies on 1 Pyridin 2 Ylbenzotriazole Systems

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules. For 1-Pyridin-2-ylbenzotriazole and its derivatives, these approaches can elucidate the nature of their molecular orbitals and electronic transitions, which are crucial for their application in areas like materials science.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.com For systems involving pyridyl and benzotriazole (B28993) moieties, DFT is used to optimize molecular geometries, calculate energies, and analyze molecular orbitals. mdpi.comnih.gov

In studies of related compounds, such as those containing pyridine (B92270), thiazole, and pyrazole (B372694) moieties, DFT calculations have been employed to understand structure-activity relationships. nih.gov For instance, the ground state geometries of a newly synthesized ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, and its copper(II) complex were fully optimized using DFT. The stability of these structures was confirmed by the presence of all positive wavenumbers in the frequency calculation output. The ground state energies for the ligand and its complex were calculated to be -1008.69854 a.u. and -2201.48603 a.u., respectively. nih.gov

DFT has also been used to study the physicochemical properties and spectral data of 2-thiophene carboxylic acid thiourea (B124793) derivatives. mdpi.com Furthermore, research on copper(I) complexes with N-functionalized benzotriazole-based ligands, including 1-(pyridin-2-yl)benzotriazole (py-btz), has utilized DFT to support experimental findings regarding their electrochemical and photophysical properties. rsc.orgunits.it In a study on a 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) compound, DFT calculations showed that the transoid conformation is the most stable structure. redalyc.org

The application of DFT extends to the analysis of frontier molecular orbitals (HOMO and LUMO), which helps in understanding the chemical reactivity and stability of molecules. For example, in a study of a synthesized benzotriazole derivative, the HOMO and LUMO energy levels were calculated to be -0.224 eV and -0.065 eV, respectively, resulting in a HOMO-LUMO gap of 0.159 eV. nih.gov

Table 1: DFT Calculated Energies for Selected Pyridyl and Benzotriazole-Containing Compounds

| Compound | Method | Basis Set | Ground State Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | DFT | Not Specified | -1008.69854 | Not Specified | Not Specified | Not Specified |

| Copper(II) complex of above ligand | DFT | Not Specified | -2201.48603 | Not Specified | Not Specified | Not Specified |

| bis(3-(2H-benzo[d] nih.govCurrent time information in Bangkok, TH.researchgate.nettriazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane | DFT | Not Specified | Not Specified | -0.224 | -0.065 | 0.159 |

Data compiled from multiple sources. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules, such as absorption and emission spectra. faccts.dediva-portal.org It provides insights into the electronic transitions that occur when a molecule absorbs light.

For copper(I) complexes containing 1-(pyridin-2-yl)benzotriazole, TD-DFT calculations have been instrumental in attributing the observed absorption and emission features to metal-to-ligand charge transfer (MLCT) transitions involving triplet emitting states. units.it In a related study on a terpyridine derivative, TD-DFT was used to investigate the absorption and fluorescence spectra, showing good agreement with experimental results. The analysis of frontier molecular orbitals revealed that the low-energy absorption band has an intraligand charge transfer (ICT) character. redalyc.orgredalyc.org

TD-DFT calculations on hydrazone-based materials have been performed using the CAM-B3LYP functional to obtain their spectroscopic properties, with the calculated UV-Vis absorption spectra showing good correlation with experimental data. nih.gov The choice of functional is crucial in TD-DFT studies, as different functionals can yield varying results. diva-portal.org For instance, in the study of a terpyridyl-phenol compound, the PCM/TD-PBE0/6-31+G(d,p) level of theory provided the best agreement with experimental data, with a calculated S0 -> S1 ICT transition at 3.98 eV (311 nm). redalyc.org

Table 2: TD-DFT Calculated Excitation Energies for a Terpyridyl-Phenol Compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Major Contribution |

| S0 -> S1 | 3.98 | 311 | HOMO -> LUMO |

| S0 -> S2 | 4.15 | 299 | Not Specified |

Data from a study on 4-([2,2':6',2''-terpyridin]-4'-yl)phenol. redalyc.org

Density Functional Theory (DFT) Applications to Ground States of this compound and its Complexes

Molecular Dynamics Simulations in Metal-Ligand Systems

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into processes such as ligand binding and conformational changes.

MD simulations are a key component of many ABFE methods, as they are used to generate ensembles of conformations for the ligand, protein, and complex. wustl.edu The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating binding free energies from MD trajectories. nih.gov For example, MM-GBSA has been used to analyze the binding free energy of ERRα inverse agonists, showing a positive correlation with their biological activity. mdpi.com

In a study on benzotriazole derivatives as potential inhibitors of NIMA related kinase, MD simulations were performed to assess the conformational stability of the protein-ligand complex. nih.gov Similarly, MD simulations have been used to investigate the diffusion of 1,2,3-benzotriazole in low-density polyethylene. researchgate.net These examples highlight the potential of applying ABFE and MD simulations to understand the interactions of this compound in biological systems.

Theoretical Frameworks for Coordination Phenomena and Intermolecular Interactions

Theoretical frameworks provide a systematic way to classify and understand the bonding in coordination compounds.

The Covalent Bond Classification (CBC) method, also known as the LXZ notation, is a system for classifying ligands based on the number of electrons they donate to a metal center. wikipedia.orged.gov Ligands are categorized as L-type (donating two electrons), X-type (donating one electron), or Z-type (accepting two electrons). wikipedia.org This method provides a clear description of the bonding in organometallic and coordination complexes. ed.gov

This compound is a bidentate ligand that coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the benzotriazole ring. rsc.org Both of these nitrogen atoms act as neutral two-electron donors. Therefore, according to the CBC method, this compound is classified as an L₂ ligand. This classification helps in understanding the electronic structure and reactivity of its metal complexes.

The CBC method is a powerful tool for rationalizing the structures and properties of coordination compounds. mit.eduyoutube.com By classifying this compound as an L₂ ligand, we can predict its behavior in coordination reactions and the properties of the resulting complexes.

Advanced Applications and Functional Materials Derived from 1 Pyridin 2 Ylbenzotriazole

Luminescent Materials and Photophysical Phenomena

The exploration of 1-Pyridin-2-ylbenzotriazole in the realm of luminescent materials has yielded promising results, particularly in the development of copper(I) complexes. These materials are of great interest for their potential applications in energy-saving lighting and display technologies.

Design and Development of Luminescent Copper(I) Complexes Utilizing this compound

The design of luminescent copper(I) complexes often involves the use of N-heterocyclic ligands like this compound to create stable and highly emissive materials. The coordination of this ligand with copper(I) centers, often in combination with other ligands like phosphines, can lead to the formation of complexes with desirable photophysical properties. researchgate.netnih.gov The steric and electronic properties of the this compound ligand can be systematically modified to tune the resulting luminescence spectrum of the copper(I) complexes. kit.edu

For instance, heteroleptic copper(I) complexes have been synthesized using pyridinyl-1,2,3-triazole-based diimines, which are structurally related to this compound. nih.gov These complexes, when coordinated with a diphosphine ligand like bis[(2-diphenylphosphino)phenyl]ether (DPEPhos), exhibit enhanced stability due to the steric bulk of the phosphine (B1218219). nih.gov The resulting compounds have shown bright cyan emission in the solid state. nih.gov The general approach involves reacting a copper(I) precursor, such as tetrakis(acetonitrile) copper(I) tetrafluoroborate (B81430), with the phosphine and then with the diimine ligand. nih.gov

The structural versatility of copper(I) allows for the formation of various coordination geometries, which directly influences the luminescent properties. Tetrahedral coordination is common, and the resulting complexes can exhibit intense emissions upon excitation. researchgate.net

Elucidation of Metal-to-Ligand Charge Transfer (MLCT) Transitions in this compound Complexes

The luminescence in these copper(I) complexes typically arises from metal-to-ligand charge transfer (MLCT) transitions. libretexts.org In this process, an electron is excited from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. libretexts.orgcareerendeavour.com These transitions are generally intense and are responsible for the vibrant colors and emissive properties of the complexes. libretexts.org

In complexes of this compound and related ligands, the low-lying π* orbitals of the pyridin-2-ylbenzotriazole ligand act as the acceptor for the excited electron from the copper(I) center. careerendeavour.com The energy of the MLCT transition, and thus the color of the emission, can be tuned by modifying the electronic properties of the ligand. kit.edu For example, introducing electron-withdrawing or electron-donating groups on the ligand can alter the energy of the π* orbitals.

The emission from these MLCT states is often broad and structureless, which is characteristic of Cu(I) complexes of the Cu(PP)(NN) type (where PP is a phosphine ligand and NN is a diimine ligand). nih.gov For example, heteroleptic copper(I) complexes with pyridinyl-1,2,3-triazole ligands show a broad emission band centered around 550 nm when excited at their MLCT band. nih.gov

Strategies for Enhancing Photoluminescence Quantum Yields and Lifetimes

A key challenge in the development of luminescent materials is maximizing the photoluminescence quantum yield (PLQY), which is a measure of the efficiency of the emission process, and achieving long excited-state lifetimes. Several strategies have been employed to enhance these properties in complexes containing this compound and similar ligands.

Ligand Design: The rigidity of the ligand structure is a crucial factor. More rigid ligands can reduce non-radiative decay pathways, leading to higher quantum yields. rsc.org Incorporating bulky groups on the ligands can also enhance PLQY by preventing quenching interactions between molecules. rsc.org

Minimizing Vibrational Quenching: The presence of high-frequency oscillators, such as C-H or N-H bonds, can lead to non-radiative decay. Deuteration or fluorination of the ligands can reduce these vibrational quenching pathways and improve luminescence. ub.edu

Chemical Treatments: In some semiconductor systems, surface defects can be passivated or repaired using chemical treatments, which can dramatically increase the photoluminescence quantum yield. labpartnering.org While this is a more general strategy, the principle of minimizing defects and non-radiative pathways is applicable to molecular complexes as well.

Doping: The introduction of nitrogen atoms into graphene quantum dots has been shown to improve PLQY from 9% to 24%. researchgate.net This concept of doping to alter electronic properties could be explored in ligand design for metal complexes.

| Complex Type | Emission Color | Quantum Yield (ΦPL) | Lifetime (τ) | Reference |

| Dinuclear Cu(I) with PyrPhos and PPh₃ | Green | 0.86 | 2.75 µs | econstor.eu |

| Cu(I) with pyrazolyl-pyridylpyrimidine | Orange-Red | 54.6% | 2.26 µs | researchgate.net |

| Cu(I) with pyrazolyl-pyridylpyrimidine | Yellow | 66.8% | 2.32 µs | researchgate.net |

| Ir(III) with MesnpyH and o-xylbibenz | Red | 44% | - | rsc.org |

Potential in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

Luminescent copper(I) complexes, including those with this compound-type ligands, are considered promising materials for next-generation lighting technologies like OLEDs and LECs. researchgate.netkit.edu This is due to the low cost and high abundance of copper compared to the precious metals like iridium and platinum that are commonly used in current OLED technology. kit.edu

The tunability of the emission color and the potential for high quantum yields make these copper(I) complexes attractive candidates for the emissive layer in OLEDs. kit.edueconstor.eu The development of materials exhibiting TADF is particularly significant for achieving high efficiency in OLEDs. kit.edu Furthermore, the ability to disperse these complexes in polymer matrices, such as poly(methyl methacrylate), while maintaining their luminescent properties, opens up possibilities for fabricating flexible and large-area lighting devices. researchgate.net

Catalytic Applications of this compound-Based Systems

The coordination of this compound to transition metals can also create catalytically active species. The field of homogeneous catalysis, where the catalyst is in the same phase as the reactants, has benefited from the development of such metal complexes.

Homogeneous Catalysis with Transition Metal Complexes of this compound

Transition metal complexes containing ligands similar to this compound, particularly those with a pyridine (B92270) moiety, have been explored in various catalytic transformations. mdpi.comnih.gov The pyridine ring can act as a component of a "pincer" ligand, which binds to a metal center through three points, providing stability and influencing the catalytic activity. mdpi.com

A key concept in this area is metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in the bond activation process. nih.gov This can involve the dearomatization and rearomatization of the pyridine ring, facilitating reactions such as the hydrogenation of ketones and esters. mdpi.com

Role in Resource-Saving Chemical Transformations and Increased Yields

The benzotriazole (B28993) moiety, a core component of this compound, serves as a highly effective component in modern synthetic chemistry, contributing to resource-saving transformations and enhanced reaction yields. Its utility is prominent in catalysis, where it can function as an efficient ligand for transition metals. For instance, benzotriazole has been successfully employed as a ligand in copper-catalyzed cross-coupling reactions of terminal alkynes. acs.org This protocol is noted for its mild reaction conditions, proceeding at room temperature in an open flask, and requiring only a small quantity of the copper catalyst and ligand. acs.org The result is a high-yield synthesis of 1,3-dialkynes with a broad substrate scope and a simple work-up procedure, which aligns with the principles of green and efficient chemistry. acs.org

Furthermore, the benzotriazole scaffold is integral to synthetic methods that are cost-efficient and environmentally friendly. Benzotriazole-based chemistry has enabled the metal-free synthesis of trisubstituted 1,3,5-triazines, offering significant benefits such as reduced reaction times, high yields, and excellent product purity. gsconlinepress.com N-substituted benzotriazoles are also recognized as valuable synthons in the creation of various organic compounds, including carbamates and ureas, showcasing the versatility of this chemical scaffold in building complex molecules from simpler precursors. researchgate.net

Interdisciplinary Research Areas and Future Perspectives

The unique structural and chemical properties of the this compound scaffold place it at the intersection of several advanced research fields, from medicinal chemistry to materials science.

In medicinal chemistry, the benzotriazole scaffold is considered a "privileged structure" for the design of new bioactive agents. researchgate.net This is partly because it acts as an isostere of the naturally occurring purine (B94841) nucleus, allowing benzotriazole-containing molecules to interact with biological targets that typically bind purines, such as protein kinases. gsconlinepress.comresearchgate.net Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer, making them important drug targets. gsconlinepress.comworldbiologica.com

Researchers have designed and synthesized numerous benzotriazole derivatives as potent and selective kinase inhibitors. gsconlinepress.comworldbiologica.com These compounds have shown inhibitory activity against a range of kinases involved in tumor growth and progression, including Focal Adhesion Kinase (FAK), protein kinase CK2, and cyclin-dependent kinases (CDKs). gsconlinepress.comworldbiologica.com The development of such inhibitors is often guided by a fragment-based design strategy and computational docking studies to optimize the interaction between the benzotriazole derivative and the kinase's active site. researchgate.networldbiologica.com

Table 1: Examples of Benzotriazole Scaffolds as Kinase Inhibitors

| Compound/Scaffold Type | Target Kinase | Biological Activity/Significance | References |

| 1,3,4-Oxadiazole-Benzotriazole Hybrids | Focal Adhesion Kinase (FAK) | Showed potent inhibitory activity against MCF-7 and HT29 cancer cell lines. | worldbiologica.com |

| 4,5,6,7-Tetrabromobenzotriazole (TBB) | Protein Kinase CK2 | A commercially available, highly selective inhibitor of CK2. | worldbiologica.com |

| Benzotriazole-Pyridine Hybrids | Dihydrofolate Reductase (DHFR) | Molecular docking suggests inhibition through π-π stacking and hydrogen bonding. | vulcanchem.com |

| Benzotriazole Derivatives | Cyclin-Dependent Kinases (CDKs) | Inhibit kinases crucial for cell cycle regulation in cancer cells, showing selective toxicity. | gsconlinepress.com |

| Benzobisthiazole Scaffold | cdc2-like kinases (CLKs) | A novel scaffold identified for inhibiting CLK family members, which are potential drug targets for neurodegenerative disorders and other diseases. | nih.govacs.org |

The benzotriazole scaffold is a key building block in the development of advanced functional materials, particularly electrochromic polymers. These materials can reversibly change their color and optical properties in response to an applied electrical voltage, making them suitable for applications like smart windows, displays, and sensors. electrochemsci.orggoogle.com

In this context, benzotriazole is typically used as an electron-accepting (A) unit and is copolymerized with electron-donating (D) units to form donor-acceptor (D-A) type conjugated polymers. researchgate.netmdpi.com This D-A architecture is crucial for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the material's band gap and color. researchgate.net By carefully selecting the donor units and modifying the benzotriazole scaffold (e.g., with fluorine atoms), researchers can create polymers with a wide range of colors, high optical contrast, fast switching times, and high coloration efficiency. researchgate.netmdpi.com Many of these polymers are solution-processable, allowing for fabrication via techniques like spray coating. rsc.org

Table 2: Electrochromic Properties of Polymers Containing Benzotriazole Scaffolds

| Polymer Name | Key Monomers | Band Gap (eV) | Color in Neutral State | Color in Oxidized State | Optical Contrast (%) | Switching Time (s) | References |

| PBTIDBD | Benzotriazole, Indacenodithiophene, Benzothiadiazole | 1.86 | Rosybrown | Transparent Light Grey | 62.1% at 1560 nm | 1.04 | electrochemsci.org |

| PBTBDBD | Benzotriazole, Benzodithiophene, Benzothiadiazole | 1.68 | Rosybrown | Transparent Grey | 62.4% at 1560 nm | 2.68 | electrochemsci.org |

| P1 | Dithienopyrrole, Benzotriazole | 1.78 | - | - | - | - | researchgate.net |

| P2 | Dithienopyrrole, Benzotriazole, Thiophene | 1.72 | - | - | - | - | researchgate.net |

| PBEBT | Benzotriazole, Dihydrothienodioxine | - | Saturated Blue | - | Better than PEDOT | Better than PEDOT | researchgate.net |

| PTBTTh | Benzotriazole, Thiophene | - | Multi-colored | Transmissive | - | - | rsc.org |

| PHTBT | Benzotriazole, 3-Hexylthiophene | - | - | - | Voc up to 0.85 V in solar cells | - | acs.org |

The rise of antimicrobial resistance has created an urgent need for new therapeutic strategies, including agents that can disrupt or prevent the formation of bacterial biofilms. gsconlinepress.comtandfonline.com Biofilms are communities of microorganisms encased in a protective matrix, which makes them highly resistant to conventional antibiotics. tandfonline.commdpi.com Benzotriazole derivatives and related ligands have emerged as a promising class of compounds in this area. gsconlinepress.comgsconlinepress.com

These compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. gsconlinepress.comgsconlinepress.comijpsjournal.com Research has demonstrated that certain isatin-benzotriazole hybrids can effectively inhibit biofilm formation in Candida albicans. researchgate.net Furthermore, metal complexes incorporating benzotriazole-derived ligands have shown a significant capacity to reduce virulence traits and biofilm formation in fluconazole-resistant Candida species. researchgate.net The mechanism of action for these agents can involve the disruption of bacterial cell membranes or the inhibition of key enzymes necessary for microbial survival and growth. gsconlinepress.comresearchgate.net The versatility of the benzotriazole scaffold allows for structural modifications to enhance potency and spectrum of activity, making it a valuable platform for developing new anti-biofilm and antimicrobial agents. gsconlinepress.comresearchgate.net

Table 3: Antimicrobial and Anti-Biofilm Activity of Benzotriazole-Related Ligands

| Compound/Scaffold Type | Target Organism(s) | Key Finding(s) | References |

| Isatin-Benzotriazole Hybrids | Candida albicans (fluconazole-resistant) | Potent activity with MIC of 3.9 µM; capable of inhibiting biofilm formation and ergosterol (B1671047) synthesis. | researchgate.net |

| Co(II) Complexes with Benzotriazole Ligand | Candida albicans and non-albicans species | Exhibited higher antifungal activities than the free ligand (MICs 15.62–125 µg/mL); reduced virulence and biofilm formation. | researchgate.net |

| Benzotriazole-Pyridine Hybrids | Methicillin-resistant Staphylococcus aureus (MRSA), E. coli | Analogs show MIC values of 12.5–25 µg/mL against MRSA. | vulcanchem.com |

| Bis-Triazole Compounds | General Bacteria | Patented for use as anti-biofilm agents on surfaces like medical devices. | google.com |

| General Benzotriazole Derivatives | Gram-positive and Gram-negative bacteria, Candida albicans, Aspergillus niger | Broad-spectrum antimicrobial and antifungal activity. | gsconlinepress.comgsconlinepress.com |

Methodological Considerations in 1 Pyridin 2 Ylbenzotriazole Research

Spectroscopic Techniques for Compound Characterization

Spectroscopy is a cornerstone in the analysis of 1-Pyridin-2-ylbenzotriazole, offering a window into its structural and electronic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. vanderbilt.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

In ¹H NMR spectroscopy, the chemical environment of each proton influences its resonance frequency, providing a unique fingerprint of the molecule. vanderbilt.edu For instance, the protons on the pyridine (B92270) and benzotriazole (B28993) rings will exhibit distinct chemical shifts due to the different electronic environments. nsf.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to establish connectivity between protons and carbons, confirming the structural assignment. nsf.gov Paramagnetically shifted NMR signals can also offer insights into the geometry of metal complexes containing pyridine-like ligands. nsf.gov

| Technique | Information Gained | Typical Application |

| ¹H NMR | Proton chemical shifts and coupling constants | Determination of the number and environment of different protons. |

| ¹³C NMR | Carbon chemical shifts | Determination of the carbon skeleton. |

| COSY | Correlation between coupled protons | Identification of neighboring protons in the molecule. |

| HSQC | Correlation between protons and directly attached carbons | Assignment of carbon signals based on known proton assignments. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. libretexts.org Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. pg.edu.pl

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Aromatic Stretch | 3100 - 3000 |

| C=N Stretch (Pyridine) | 1600 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| N=N Stretch (Triazole) | 1500 - 1400 |

| C-H Aromatic Bend | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. bath.ac.uk The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. rsc.org The resulting spectrum provides information about the conjugated systems within the molecule. nih.gov

The UV-Vis spectrum of this compound will exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine and benzotriazole rings. researchgate.netresearchgate.net The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment. rsc.orgresearchgate.net This technique is also useful for studying the interactions of the compound with other species, such as metal ions. rsc.org

Mass Spectrometry and Elemental Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. analytik-jena.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.org

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen) in the compound. sepscience.comiaea.orgnih.gov This experimental data is then compared with the calculated values for the proposed molecular formula to confirm the compound's identity and purity.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular mass and elemental formula |

| Elemental Analysis | Percentage composition of C, H, N |

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. xtalpi.com

The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. ugr.escrystallography.net This information provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. wikipedia.org

Electrochemical Methods for Redox Property Assessment (e.g., cyclic voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of this compound. als-japan.compineresearch.com This method involves scanning the potential of a working electrode and measuring the resulting current, providing information about the oxidation and reduction processes of the compound. nanoscience.com

A cyclic voltammogram can reveal the formal redox potential (E⁰'), which is a measure of the thermodynamic tendency of the compound to be oxidized or reduced. asdlib.orgnumberanalytics.com The shape of the CV curve and the separation between the anodic and cathodic peak potentials (ΔEp) provide insights into the reversibility and kinetics of the electron transfer reactions. als-japan.comasdlib.org This technique is particularly valuable for understanding the electronic behavior of the compound and its potential applications in areas such as catalysis and materials science. pineresearch.comnumberanalytics.com

Q & A

Q. What are the most reliable synthetic routes for 1-Pyridin-2-ylbenzotriazole, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves condensation reactions between benzotriazole derivatives and pyridine-based precursors. Key methods include:

- Metal-catalyzed coupling : Palladium or copper catalysts facilitate cross-coupling reactions, improving regioselectivity. For example, Suzuki-Miyaura coupling may link benzotriazole moieties to pyridyl groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics, while additives like TBHP (tert-butyl hydroperoxide) can reduce side reactions .

- Purification techniques : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Confirm purity via HPLC or TLC, and validate using melting point analysis .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural elucidation relies on:

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELXPRO interfaces with macromolecular datasets, ensuring accuracy in heterocyclic systems .

- Spectroscopic methods :

- NMR : and NMR identify proton environments and carbon frameworks. Coupling patterns distinguish pyridyl protons (e.g., δ 8.5–9.0 ppm for aromatic protons) .

- IR spectroscopy : Peaks near 1600 cm confirm C=N stretching in benzotriazole .

- Elemental analysis : Validate empirical formulas by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies in NMR or IR data often arise from:

- Tautomeric equilibria : Benzotriazole derivatives may exhibit keto-enol tautomerism, shifting proton signals. Use variable-temperature NMR to observe dynamic equilibria .

- Solvent effects : Polar solvents can deshield protons, altering chemical shifts. Compare spectra in CDCl vs. DMSO-d .

- Crystallographic validation : Cross-reference spectroscopic data with X-ray structures to resolve ambiguities. For example, SHELXL refinement can confirm bond hybridization .

Q. What experimental design strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Common pitfalls and solutions include:

- Intermediate instability : Protect reactive groups (e.g., -NH or -OH) with Boc or acetyl groups during coupling steps .

- Catalyst poisoning : Use scavengers (e.g., activated charcoal) to remove residual Pd catalysts post-coupling .

- Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediates and optimize reaction times .

- Scale-up challenges : Transition from batch to flow chemistry for exothermic reactions, improving heat dissipation and reproducibility .

Q. How can structure-activity relationship (SAR) studies be conducted for this compound in drug discovery?

SAR workflows involve:

- Docking simulations : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., kinase active sites). For example, pyridyl groups may coordinate Mg in ATP-binding pockets .

- Bioisosteric replacement : Substitute the benzotriazole ring with imidazo[1,2-a]pyrimidine to assess potency changes .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridyl N-atoms) using MOE or Discovery Studio .

Q. What are the challenges in studying metal coordination complexes of this compound, and how are they addressed?

Key challenges include:

- Ligand lability : The pyridyl-benzotriazole system may exhibit variable denticity. Use low-temperature crystallography to capture stable coordination geometries .

- Spectroscopic ambiguity : Overlapping d-d transition bands complicate UV-Vis analysis. Employ EPR spectroscopy to elucidate oxidation states (e.g., Cu vs. Cu) .

- Stoichiometry control : Titration calorimetry (ITC) determines binding constants (K) for metal-ligand ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.